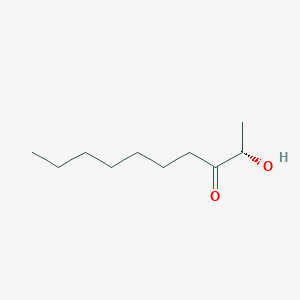
2S-Hydroxydecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2S-Hydroxydecan-3-one is an aliphatic alcohol with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its role in the chemical ecology of certain beetle species, where it functions as a pheromone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S-Hydroxydecan-3-one typically involves the reduction of a corresponding ketone or the hydroxylation of a decanone precursor. One common method is the enantioselective reduction of 2-decanone using a chiral catalyst to produce the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes that can selectively hydroxylate decanone substrates. These methods are advantageous due to their high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2S-Hydroxydecan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products
Oxidation: Produces decanoic acid or 2-decanone.
Reduction: Produces 2,3-decanediol.
Substitution: Produces various substituted decanones depending on the nucleophile used.
Scientific Research Applications
2S-Hydroxydecan-3-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Functions as a pheromone in certain beetle species, aiding in the study of insect behavior and communication.
Industry: Used in the synthesis of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2S-Hydroxydecan-3-one as a pheromone involves its interaction with specific olfactory receptors in insects. These receptors are part of a signaling pathway that triggers behavioral responses such as attraction or aggregation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyoctan-3-one
- 2,3-Octanediol
- 2-Decanone
Uniqueness
2S-Hydroxydecan-3-one is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its non-chiral or differently chiral analogs. Its role as a pheromone in beetles also sets it apart from other similar compounds that may not have the same ecological function.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2S)-2-hydroxydecan-3-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9,11H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
WDQKPFOXMDAVIN-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCCCC(=O)[C@H](C)O |
Canonical SMILES |
CCCCCCCC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















